REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][N:3]=1.[CH3:9][N:10]=[C:11]=[S:12]>C(#N)C>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([NH:8][C:11]([NH:10][CH3:9])=[S:12])=[CH:6][CH:7]=1
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Name
|
|
Quantity
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4.07 g
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Type
|
reactant
|
Smiles
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ClC1=NC=C(C=C1)N
|
Name
|
|
Quantity
|
2.55 g
|
Type
|
reactant
|
Smiles
|
CN=C=S
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Name
|
|
Quantity
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30 mL
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Type
|
solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
0.7 g
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Type
|
reactant
|
Smiles
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CN=C=S
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
was added
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Type
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TEMPERATURE
|
Details
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the mixture was refluxed for 3.5 hours
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Duration
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3.5 h
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Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated
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Type
|
CUSTOM
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Details
|
the residue was purified by a column chromatography [developing solvent: dichloromethaneethyl acetate (1: 1)]
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=N1)NC(=S)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.51 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |